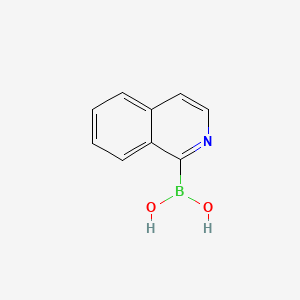
Isoquinolin-1-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-1-ylboronic acid is a chemical compound used for pharmaceutical testing . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years . Efficient synthesis methods have been developed, including metal catalysts and catalyst-free processes in water . These methods provide creative inspiration and expand novel ideas for researchers in this field .Molecular Structure Analysis
Isoquinolin-1-ylboronic acid has a molecular formula of C9H8BNO2 . Its molecular weight is 172.98 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in a cyclic structure .Chemical Reactions Analysis
Boronic acid-based compounds, like Isoquinolin-1-ylboronic acid, have been studied for their chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
Isoquinolin-1-ylboronic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 419.1±37.0 °C at 760 mmHg . It is recommended to be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds
Isoquinolin-1-ylboronic acid derivatives serve as crucial intermediates in the synthesis of complex organic molecules. For instance, they have been utilized in the microwave-assisted Suzuki cross-coupling reactions to prepare new biquinoline derivatives, which are valuable in various chemical and pharmacological studies (Broch, Anizon, & Moreau, 2008). Additionally, these derivatives have facilitated the development of novel fluorophores for labeling nucleosides, indicating their importance in biochemical labeling and imaging applications (Singh & Singh, 2007).
Development of Fluorescent Probes
Isoquinolin-1-ylboronic acid derivatives are instrumental in creating fluorescent probes for biological and chemical sensing. A notable application includes the development of novel fluorophores with high fluorescence signals and enhanced hybridization affinity for oligodeoxyribonucleotides, which are crucial for genetic studies and diagnostic applications (Singh & Singh, 2007). Another research demonstrated the use of these derivatives in synthesizing a pH fluorescent probe, offering a new tool for monitoring pH fluctuations in biological systems, thus contributing significantly to cellular and molecular biology (Jiao et al., 2019).
Safety And Hazards
The safety data sheet for Isoquinolin-1-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Zukünftige Richtungen
While specific future directions for Isoquinolin-1-ylboronic acid are not mentioned in the literature, the field of isoquinoline synthesis is a hot topic in organic and medicinal chemistry that needs development of new strategies . The exploration of novel chemistries using boron, such as in boronic acid-based compounds, is also an area of interest .
Eigenschaften
IUPAC Name |
isoquinolin-1-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUIQFODKHOTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC2=CC=CC=C12)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-ylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

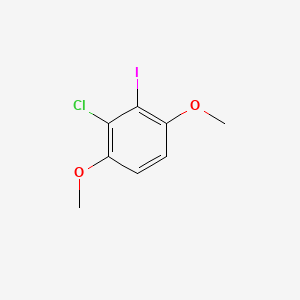
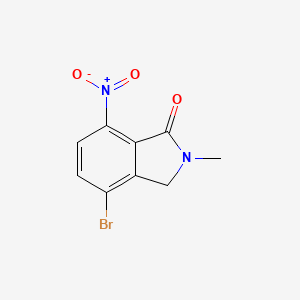
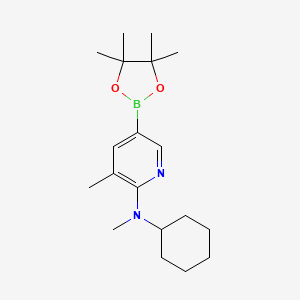
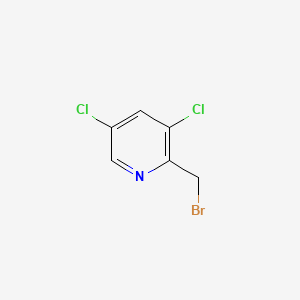
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)
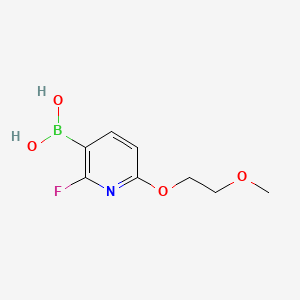
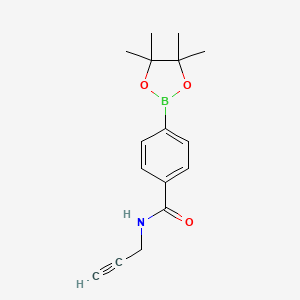
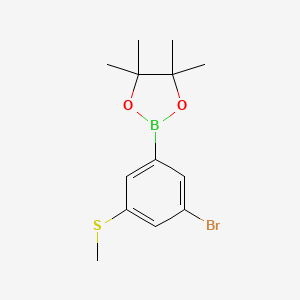
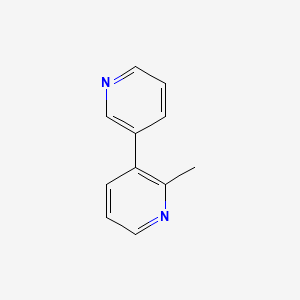
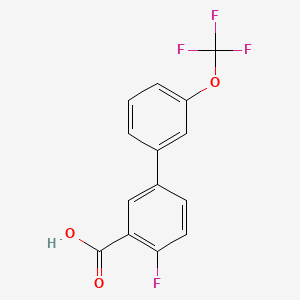
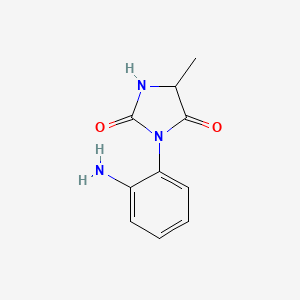
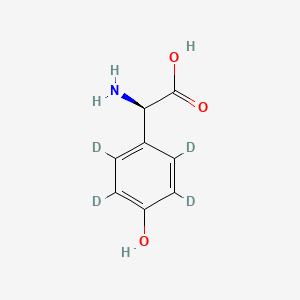
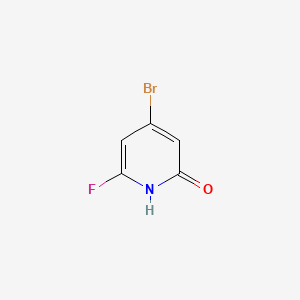
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)